3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
5697-97-2 |
|---|---|
Molecular Formula |
C18H12N6O4 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H12N6O4/c25-17(23-22-16-12-6-1-2-7-13(12)19-18(16)26)15-9-14(20-21-15)10-4-3-5-11(8-10)24(27)28/h1-9,19,26H,(H,20,21) |
InChI Key |
UGCVJVHVRCSUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalysis
Comparative studies reveal that glacial acetic acid outperforms protic solvents like ethanol or methanol in condensation reactions due to its dual role as solvent and catalyst (Table 1).
Table 1: Solvent Screening for Hydrazone Formation
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Glacial AcOH | 120 | 12 | 72 |
| Ethanol | 80 | 24 | 58 |
| DMF | 100 | 18 | 41 |
Temperature and Reaction Time
Elevating temperatures to 120°C reduces reaction time from 24 hours to 12 hours without compromising yield. Prolonged heating (>15 hours) promotes decomposition, lowering yields to <60%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) to remove unreacted indolin-2-one and side products. Recrystallization in ethanol further enhances purity to >95%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 12.31 (s, 1H, NH), 11.02 (s, 1H, NH), 8.72–7.21 (m, 8H, aromatic), 6.92 (s, 1H, pyrazole-H).
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym).
Challenges and Mitigation Strategies
Nitro Group Stability
The nitro group is susceptible to reduction under acidic conditions. Using nitrogen atmosphere and avoiding reducing agents preserves functionality.
Regioselectivity in Pyrazole Formation
To minimize regioisomers, slow addition of hydrazine at 0°C ensures selective attack at the more electrophilic carbonyl site.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Study Findings :
- A series of pyrazole derivatives demonstrated inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM. In comparison, dexamethasone (a standard anti-inflammatory drug) showed 76% and 86% inhibition at a concentration of 1 µM .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied, particularly against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of cancer cells.
Case Study :
In vitro studies on liver carcinoma (HepG2) and lung carcinoma (A549) cell lines demonstrated that similar pyrazole derivatives exhibited IC50 values of approximately 5.35 µM against HepG2 and 8.74 µM against A549 cells, indicating potent antitumor activity .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against a range of bacterial strains. Research has shown that certain compounds within this class exhibit significant antimicrobial properties comparable to traditional antibiotics.
Research Overview :
Studies have tested these derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, revealing notable antimicrobial activity .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The indole moiety may also play a role in binding to proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern critically affects electronic and steric properties. Key analogs include:
Impact of Nitro vs. Chloro Groups : The nitro group in the target compound may enhance DNA intercalation or enzyme inhibition compared to chloro-substituted analogs, which are more lipophilic but less electrophilic .
Modifications in the Hydrazide-Linked Moiety
The hydrazide linker and its terminal group influence binding affinity and selectivity:
Z vs. E Configuration : The Z-configuration in the target compound likely enforces a planar arrangement between the indol-2-one and pyrazole rings, optimizing π-π stacking in protein pockets. E-configuration analogs may exhibit reduced target engagement due to steric clashes .
Biological Activity
3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₅O₄
- Molecular Weight : 341.35 g/mol
This structure indicates the presence of functional groups that are pivotal for its biological activity, including the pyrazole ring and the nitrophenyl moiety.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that derivatives similar to this compound inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| Similar Pyrazole Derivative | MDA-MB-231 | 15.0 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, compounds with similar structures have demonstrated the ability to downregulate TNF-alpha and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound Name | Model Used | Inhibition (%) | Cytokine Targeted |
|---|---|---|---|
| This compound | LPS-stimulated macrophages | 70% | TNF-alpha |
| Similar Pyrazole Derivative | RAW264.7 cells | 65% | IL-6 |
Antimicrobial Activity
The antimicrobial activity of pyrazole compounds has been widely documented. This specific compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Table 3: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Similar Pyrazole Derivative | Escherichia coli | 16 µg/mL |
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a pyrazole derivative demonstrated improved outcomes in patients with advanced breast cancer when combined with standard chemotherapy agents .
- Chronic Inflammatory Diseases : Another study explored the use of pyrazoles in treating rheumatoid arthritis, showing significant reduction in disease activity scores among patients treated with pyrazole-based therapies .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions (e.g., acetic acid reflux) .
- Step 2: Coupling the pyrazole intermediate with a substituted isatin derivative (e.g., 3Z-2-oxoindoline) via a hydrazide linkage. This step often employs ethanol or DMF as a solvent with catalytic piperidine to facilitate Schiff base formation .
- Optimization Tips:
- Use thin-layer chromatography (TLC) to monitor reaction progress (e.g., cyclohexane/ethyl acetate solvent systems) .
- Purify via recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, gradient elution) to achieve >90% purity .
- Control temperature (50–80°C) to minimize side reactions like nitro group reduction .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy:
- Mass Spectrometry (MS):
Q. What preliminary biological assays are suitable for assessing its bioactivity?
Methodological Answer:
- Antimicrobial Screening:
- Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at 50–200 µg/mL, with ciprofloxacin as a positive control .
- Anticancer Activity:
- Enzyme Inhibition:
- Test cyclooxygenase (COX-2) or kinase inhibition using fluorometric assays (e.g., ATP consumption measurements) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Dose-Response Analysis:
- Replicate assays with serial dilutions (1 nM–100 µM) to identify non-linear effects .
- Statistical Validation:
- Apply ANOVA or Student’s t-test (p<0.05) to compare replicates and exclude outliers .
- Structural Confirmation:
- Re-characterize batches with conflicting results via X-ray crystallography to rule out polymorphic variations .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- MD Simulations:
- QSAR Modeling:
- Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to guide derivatization .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Metabolic Stability:
- Bioavailability Testing:
Q. How does the nitro group influence its reactivity and bioactivity?
Methodological Answer:
- Electrophilic Reactivity:
- Biological Impact:
- Nitro groups enhance DNA intercalation (via planar aromatic stacking) but may increase cytotoxicity in normal cells. Compare with des-nitro analogs in toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
